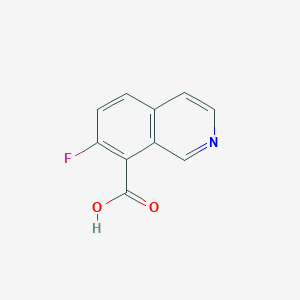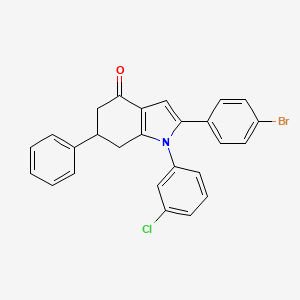
7-Fluoroisoquinoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoroisoquinoline-8-carboxylic acid is an organic compound with the molecular weight of 191.16 . It is commonly used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H6FNO2/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14/h1-5H,(H,13,14) . This indicates that the molecule consists of 10 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored in a dry environment at room temperature .Aplicaciones Científicas De Investigación
Antibacterial Properties
Research has highlighted the significant antibacterial activity of compounds related to 7-Fluoroisoquinoline-8-carboxylic acid. Studies on various fluoroquinolone derivatives, including those with substitutions at the 7, 8 positions of the quinoline nucleus, demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds featuring 6,7, and 7,8-disubstituted quinoline-3-carboxylic acids have shown enhanced activity compared to earlier monosubstituted counterparts against a range of bacterial strains (Koga et al., 1980). Moreover, the introduction of specific substituents at these positions can significantly impact the antibacterial efficacy, as seen in the synthesis of 8-nitrofluoroquinolone derivatives, which exhibit strong activity against S. aureus, highlighting the role of lipophilicity in enhancing antibacterial effects against gram-positive strains (Al-Hiari et al., 2007).
Antimycobacterial and Anticancer Potential
Further research into novel fluoroquinolones has unveiled compounds with notable antimycobacterial activities, specifically against Mycobacterium tuberculosis strains. Among these, certain fluoroquinolone derivatives, such as those synthesized by Senthilkumar et al. (2009), demonstrate significant in vitro and in vivo efficacy, suggesting potential for tuberculosis treatment (Senthilkumar et al., 2009). Additionally, the exploration of tetracyclic fluoroquinolones reveals a dual potential in combating bacterial infections and cancer, with specific derivatives showing potent antibacterial and antiproliferative effects, making them promising candidates for dual-purpose chemotherapeutics (Al-Trawneh et al., 2010).
Phototoxicity and Photoprotection
Investigations into the phototoxicity of fluoroquinolones have led to insights into the mechanisms underlying their phototoxic effects, with research indicating that certain fluorinated quinolones undergo photodegradation, a process that may contribute to their phototoxic profiles (Fasani et al., 1999). This understanding is crucial for designing safer fluoroquinolone derivatives by mitigating adverse effects linked to sunlight exposure.
Safety and Hazards
The safety information for 7-Fluoroisoquinoline-8-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mecanismo De Acción
They are structural isomers of quinoline and are found in many naturally occurring alkaloids . Isoquinolines are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties . Fluorinated isoquinolines, i.e., hybrid compounds with an isoquinoline framework and a fluorine substituent, have attracted a great deal of attention over the past several decades .
Análisis Bioquímico
Biochemical Properties
It is known that isoquinolines, a class of compounds to which 7-Fluoroisoquinoline-8-carboxylic acid belongs, have been synthesized and studied for their unique characteristics such as biological activities .
Cellular Effects
It is known that fluoroquinolones, a class of compounds related to this compound, have been shown to exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
Molecular Mechanism
It is known that fluoroquinolones, a class of compounds related to this compound, inhibit bacterial DNA-gyrase .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Propiedades
IUPAC Name |
7-fluoroisoquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWAQCJVFPMDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955557-25-1 |
Source


|
| Record name | 7-fluoroisoquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2594850.png)
![N-(4-fluorophenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2594851.png)
![3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2594852.png)


![3-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)propanoic acid;hydrochloride](/img/structure/B2594856.png)



![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2594863.png)



![N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
